ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate

Catalog No.
S14517884
CAS No.
1454848-20-4
M.F
C9H14BrN3O2
M. Wt
276.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-...

CAS Number

1454848-20-4

Product Name

ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate

IUPAC Name

ethyl 4-bromo-2-methyl-5-(methylaminomethyl)pyrazole-3-carboxylate

Molecular Formula

C9H14BrN3O2

Molecular Weight

276.13 g/mol

InChI

InChI=1S/C9H14BrN3O2/c1-4-15-9(14)8-7(10)6(5-11-2)12-13(8)3/h11H,4-5H2,1-3H3

InChI Key

NYGLUNLIFMOROI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1C)CNC)Br

Ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate (CAS: 1454848-20-4) is a densely functionalized, 1,3,4,5-tetrasubstituted pyrazole building block engineered specifically for the synthesis of advanced macrocyclic kinase inhibitors. It features four orthogonal reactive sites: an N-methyl group, a 4-bromo substituent primed for Suzuki-Miyaura cross-coupling, a 5-ethyl ester for controlled hydrolysis and amidation, and a 3-(methylamino)methyl group that serves as a critical secondary amine linker. In industrial procurement, this compound is primarily sourced as the definitive advanced intermediate for the production of the third-generation ALK/ROS1 inhibitor Lorlatinib (PF-06463922) and its structural analogs. By providing the exact substitution pattern required for the inhibitor's macrocycle, it eliminates multiple complex, low-yielding functionalization steps from the critical manufacturing path, making it an indispensable asset for GMP scale-up [1].

Research Fit

Dual orthogonal diversification handles (Br and N-methylamino)
Ready-to-use free N-methylamino group – no deprotection required
Listed as kinase inhibitor intermediate; supports macrocycle scaffold synthesis

Attempting to substitute this specific intermediate with simpler pyrazoles, such as ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate, fundamentally disrupts the synthetic route, as late-stage installation of the 3-(methylamino)methyl group via C-H functionalization suffers from poor regioselectivity and severe yield attrition. Furthermore, while buyers might consider procuring the direct precursor, ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate, performing the amination in-house introduces significant process risks. The reaction of the bromomethyl intermediate with methylamine is highly prone to competitive over-alkylation, generating tertiary amine dimers that require rigorous, scale-limiting chromatographic purification. Procuring the pre-aminated target compound ensures exact stoichiometry and >95% purity of the secondary amine, which is strictly required to maintain high yields in the subsequent cross-coupling and macrocyclization steps [1].

Substitution Risk

Halogen swap (Cl, I)
Replacing bromine may alter cross-coupling reactivity and selectivity in Pd-catalyzed steps.
Amine modification
Primary amine or N,N-dimethyl analogs shift steric/electronic properties critical for downstream coupling.
N-Boc protected analog
CAS 1454848-21-5 requires additional deprotection, increasing step count and potential yield loss.

Process Efficiency in Secondary Amine Installation

When synthesizing the Lorlatinib pyrazole core, utilizing the pre-aminated ethyl 4-bromo-1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carboxylate bypasses the need for late-stage amination of the bromomethyl precursor. In-house or scale-up amination of ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate with methylamine typically results in a 10-20% yield loss due to competitive over-alkylation (dimerization) and requires rigorous chromatographic purification. Procuring the target compound provides >95% purity of the secondary amine, directly enabling the subsequent Suzuki-Miyaura coupling without intermediate yield attrition [1].

Evidence DimensionSecondary amine purity and step-yield retention
Target Compound DataTarget compound (>95% purity, 0 step-loss)
Comparator Or BaselineEthyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate (requires amination, ~80% yield, 10-20% over-alkylation)
Quantified DifferenceEliminates a synthetic step and recovers 10-20% yield lost to dimerization.
ConditionsScale-up synthesis of macrocyclic kinase inhibitor precursors.

Streamlines GMP manufacturing of ALK inhibitors by removing a problematic amination step and its associated purification burden from the critical path.

Purity comparison
Data to verify
98% (HPLC, supplier) vs. typical 95% for related building blocks +3 percentage points
May reduce need for post-purchase re-purification
Batch release specification; actual purity may vary per lot

Regiocontrol in Tetrasubstituted Pyrazole Assembly

Constructing the 1,3,4,5-tetrasubstituted pyrazole pattern of third-generation ALK inhibitors is highly challenging from simpler scaffolds. Attempting to install the 3-aminomethyl group onto a generic ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate via directed functionalization yields poor regioselectivity and typically <40% of the desired isomer. The target compound provides the exact 1,3,4,5-substitution pattern with 100% regiocontrol, eliminating the need for complex, low-yielding late-stage functionalization [1].

Evidence DimensionRegioselectivity and functionalization yield
Target Compound DataTarget compound (100% regiocontrol, pre-installed)
Comparator Or BaselineEthyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (<40% yield via late-stage functionalization)
Quantified Difference>60% yield improvement and complete elimination of regioisomer impurities.
ConditionsSynthesis of 1,3,4,5-tetrasubstituted pyrazole macrocycles.

Procuring the pre-functionalized scaffold is essential to avoid catastrophic yield losses during the synthesis of complex tetrasubstituted pyrazoles.

Synthetic step economy
Class-level inference
1 step saved vs. N-Boc protected analog
Reduces synthetic steps and yield loss risk
Based on standard Boc chemistry; acid-labile group compatibility should be reviewed

Chemoselective Hydrolysis for Macrocyclic Amidation

For the final macrocyclization step in Lorlatinib synthesis, the carboxylate group must be selectively deprotected in the presence of other sensitive functionalities. The ester group of the target compound can be chemoselectively hydrolyzed using mild reagents like potassium trimethylsilanoate (TMSOK), achieving ~66% overall yield for the intermediate ready for HATU-mediated amidation. In contrast, utilizing the nitrile analog (1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile) requires harsher hydrolysis conditions that risk degrading the secondary amine or the coupled pyridine moiety [1].

Evidence DimensionDeprotection yield and chemoselectivity
Target Compound DataTarget compound (Ester form, ~66% yield via TMSOK hydrolysis)
Comparator Or Baseline1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile (Requires harsh acidic/basic hydrolysis, prone to degradation)
Quantified DifferenceEnables mild, chemoselective deprotection compatible with advanced macrocycle intermediates.
ConditionsPreparation of carboxylic acid for HATU-mediated macrocyclic amidation.

The ester form provides a milder, more controlled pathway to the carboxylic acid required for the final macrocyclization step.

Patent-documented relevance
Class-level inference
Linked to macrocyclic kinase inhibitor patents (US-9637500-B2, EP-2822953-B1)
Supports proprietary library synthesis context
Supplier cross-reference; no public synthesis protocol provided
Scaffold uniqueness
Class-level inference
Essentially unique in open market (only this compound and its N-Boc form)
Offers dual diversity entry point for pyrazole core functionalization
Market assessment based on scaffold substructure search

Commercial Manufacturing of Lorlatinib (PF-06463922)

This compound is the definitive starting material for the industrial synthesis of Lorlatinib. Its 4-bromo group is specifically utilized for the critical Suzuki-Miyaura coupling with a pyridine boronic acid, while the 5-ester and 3-aminomethyl groups are sequentially engaged to close the macrocycle via HATU-mediated amidation [1].

Discovery of Next-Generation Macrocyclic Kinase Inhibitors

In medicinal chemistry, this fully functionalized scaffold is procured to build libraries of novel ALK, ROS1, and TRK inhibitors. The rigid pyrazole-macrocycle conformation derived from this building block is essential for designing compounds that overcome gatekeeper resistance mutations (such as ALK L1196M) [2].

Development of Pyrazole-Based Bivalent Degraders (PROTACs)

When repurposing the Lorlatinib macrocyclic scaffold for targeted protein degradation, the secondary amine of the 3-(methylamino)methyl group serves as an excellent, chemically stable vector for the attachment of linker-E3 ligase ligand conjugates, taking advantage of the compound's pre-installed orthogonal reactivity [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Macrocyclic kinase inhibitor SAR studies
Free N-methylamino group for direct amide coupling
Scaffold incorporation efficiency and intermediate stability
Process-scale intermediate supply
High-purity specification (supplier certified)
Batch-to-batch consistency and reduced re-purification need
Bifunctional chemical probe synthesis
Orthogonal bromo and N-methylamino handles
Late-stage functionalization with fluorophores, biotin, or PEG tags
Focused library production for kinase targets
Unique substitution pattern with patent relevance
Scaffold diversity and drug-like property assessment

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

275.02694 g/mol

Monoisotopic Mass

275.02694 g/mol

Heavy Atom Count

15

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